N-[(3-acetylphenyl)carbamothioyl]-4-tert-butylbenzamide
N-[(3-acetylphenyl)carbamothioyl]-4-tert-butylbenzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1025373
InChI:
InChI=1S/C20H22N2O2S/c1-13(23)15-6-5-7-17(12-15)21-19(25)22-18(24)14-8-10-16(11-9-14)20(2,3)4/h5-12H,1-4H3,(H2,21,22,24,25)
SMILES:
CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Molecular Formula:
C20H22N2O2S
Molecular Weight:
354.5 g/mol
N-[(3-acetylphenyl)carbamothioyl]-4-tert-butylbenzamide
CAS No.:
Cat. No.: VC1025373
Molecular Formula: C20H22N2O2S
Molecular Weight: 354.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22N2O2S |
|---|---|
| Molecular Weight | 354.5 g/mol |
| IUPAC Name | N-[(3-acetylphenyl)carbamothioyl]-4-tert-butylbenzamide |
| Standard InChI | InChI=1S/C20H22N2O2S/c1-13(23)15-6-5-7-17(12-15)21-19(25)22-18(24)14-8-10-16(11-9-14)20(2,3)4/h5-12H,1-4H3,(H2,21,22,24,25) |
| Standard InChI Key | BKAVVTMAFPXTLE-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
| Canonical SMILES | CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator